molecular formula C11H24O2Si B2500167 3-(tert-Butyldimethylsiloxy)-3-methylbutanal CAS No. 1253943-08-6

3-(tert-Butyldimethylsiloxy)-3-methylbutanal

Cat. No.: B2500167
CAS No.: 1253943-08-6
M. Wt: 216.396
InChI Key: QJYYSBBURVUZKU-UHFFFAOYSA-N
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Description

3-(tert-Butyldimethylsiloxy)-3-methylbutanal is an organosilicon compound characterized by the presence of a tert-butyldimethylsiloxy group attached to a 3-methylbutanal backbone. This compound is notable for its utility in organic synthesis, particularly as a protecting group for alcohols and other functional groups due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyldimethylsiloxy)-3-methylbutanal typically involves the reaction of tert-butyldimethylsilyl chloride with 3-methylbutanal in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions . The general reaction scheme is as follows:

3-methylbutanal+tert-butyldimethylsilyl chlorideBaseThis compound+HCl\text{3-methylbutanal} + \text{tert-butyldimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 3-methylbutanal+tert-butyldimethylsilyl chlorideBase​this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the stringent conditions required for the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyldimethylsiloxy)-3-methylbutanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(tert-Butyldimethylsiloxy)-3-methylbutanal is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 3-(tert-Butyldimethylsiloxy)-3-methylbutanal exerts its effects is primarily through the protection of functional groups. The tert-butyldimethylsiloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This protection is reversible, allowing for the selective deprotection under mild conditions, typically using fluoride ions or acidic conditions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilanol
  • tert-Butyldimethylsilyl chloride
  • Trimethylsilyl chloride

Comparison

3-(tert-Butyldimethylsiloxy)-3-methylbutanal is unique in its combination of a tert-butyldimethylsiloxy group with a 3-methylbutanal backbone, providing both stability and reactivity. Compared to tert-butyldimethylsilanol and tert-butyldimethylsilyl chloride, it offers enhanced stability due to the presence of the aldehyde group. Trimethylsilyl chloride, while similar, lacks the steric bulk provided by the tert-butyl group, making it less effective in certain protective applications .

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2Si/c1-10(2,3)14(6,7)13-11(4,5)8-9-12/h9H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYYSBBURVUZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C)(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253943-08-6
Record name 3-[(tert-butyldimethylsilyl)oxy]-3-methylbutanal
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